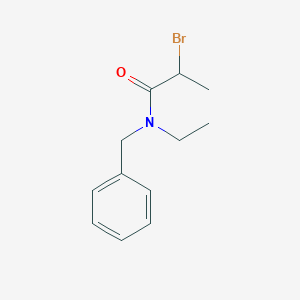

N-Benzyl-2-bromo-N-ethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

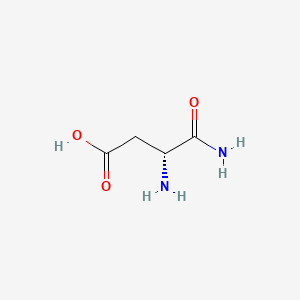

N-Benzyl-2-bromo-N-ethylpropanamide, commonly known as benzyl bromide, is an organic compound with a molecular formula of C8H10BrN. It is a colorless liquid with a pungent odor. Benzyl bromide is a versatile reagent used in organic synthesis, and has been widely used in the production of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Hematopoietic and Reproductive Hazards of Solvents Containing 2-Bromopropane

A study described the health hazards, specifically hematopoietic and reproductive hazards, among Korean electronic workers exposed to solvents containing 2-bromopropane, indicating the importance of understanding the effects of brominated compounds in occupational health (Kim et al., 1996).

Radioiodinated Benzamide Derivatives for Melanoma Imaging

Research on radioiodinated N-(dialkylaminoalkyl)benzamides, including structure-affinity relationships and metabolic fate, has been conducted to improve melanoma uptake and tissue selectivity, highlighting the potential of benzamide derivatives in diagnostic imaging and therapy (Eisenhut et al., 2000).

Electrogenerated Nickel(I) Catalysis for Tetrahydrofuran Derivatives

The study demonstrates the use of electrogenerated nickel(I) in catalyzing the cyclization of propargyl bromoethers to produce tetrahydrofuran derivatives, illustrating the utility of nickel catalysis in synthetic organic chemistry (Esteves et al., 2007).

Ethoxybromination of Enamides

Research has developed a method for the ethoxybromination of enamides using (diacetoxyiodo)benzene and bromide salts, showcasing a strategy for synthesizing α-bromo hemiaminals, which are versatile intermediates in organic synthesis (Nocquet‐Thibault et al., 2013).

Palladium-Catalyzed Electrochemical C-H Bromination

This study presents a palladium-catalyzed electrochemical method for C-H bromination using NH4Br, offering an alternative and oxidant-free approach for aryl bromide synthesis (Yang et al., 2019).

properties

IUPAC Name |

N-benzyl-2-bromo-N-ethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRYYOAYZKYXNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2937199.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2937203.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2937204.png)

![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)